(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone
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Description
The compound contains a 1H-1,2,3-triazol ring and an azetidin ring. The 1H-1,2,3-triazol ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The azetidin ring, also known as a beta-lactam ring, is a four-membered cyclic amine .
Molecular Structure Analysis
The 1H-1,2,3-triazol ring and azetidin ring in the compound are likely to contribute to its chemical properties and biological activities . The presence of these rings may also affect the compound’s conformation and reactivity.Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the 1H-1,2,3-triazol and azetidin rings. For instance, 1H-1,2,3-triazoles can participate in various reactions such as N-alkylation, N-arylation, and S_NAr reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, which includes the nature and position of any substituents on the 1H-1,2,3-triazol and azetidin rings .Future Directions
The study and development of new compounds containing 1H-1,2,3-triazol and azetidin rings is a promising area of research, given the wide range of biological activities these compounds can exhibit . Further studies could focus on synthesizing this compound and investigating its properties and potential applications.
properties
IUPAC Name |
(4-methylquinolin-6-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-4-5-17-15-3-2-12(8-14(11)15)16(22)20-9-13(10-20)21-7-6-18-19-21/h2-8,13H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTWMQORARAWHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CC(C3)N4C=CN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone |
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